molecular formula C9H6ClN B075444 4-Chloroisoquinoline CAS No. 1532-91-8

4-Chloroisoquinoline

Cat. No. B075444
Key on ui cas rn: 1532-91-8
M. Wt: 163.6 g/mol
InChI Key: LBEQEEIDWHKVAR-UHFFFAOYSA-N
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Patent
US07094789B2

Procedure details

Intermediate 87 (1.27 g) was dissolved in 1 N aqueous hydrochloric acid (36 ml) and added dropwise with an aqueous solution (36 ml) of sodium nitrite (1.21 g, Wako Pure Chemical Industries) with ice cooling. The obtained suspension was added dropwise to a solution of copper(I) chloride (1.83 g, Wako Pure Chemical Industries) in 1 N aqueous hydrochloric acid (20 ml) with ice cooling, then warmed to room temperature and stirred for 15 hours. The reaction mixture was added with 28% aqueous ammonia (50 ml) and extracted twice with ethyl acetate (150 ml for each time). The organic layer was dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=2:1) to obtain the title compound (433 mg).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
copper(I) chloride
Quantity
1.83 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[N:4][CH:3]=1.N([O-])=O.[Na+].N.[ClH:17]>[Cu]Cl>[Cl:17][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[N:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
NC1=CN=CC2=CC=CC=C12
Name
Quantity
36 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
N
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
copper(I) chloride
Quantity
1.83 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate (150 ml for each time)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC1=CN=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 433 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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